molecular formula C8H8N4O B11913065 N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide

N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide

Cat. No.: B11913065
M. Wt: 176.18 g/mol
InChI Key: ZWFMOGMVCCFQRG-UHFFFAOYSA-N
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Description

N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide is a heterocyclic compound that features an imidazole ring fused with a pyridine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide typically involves the reaction of α-bromoketones with 2-aminopyridine under specific conditions. One method involves the use of toluene as a solvent, with iodine (I2) and tert-butyl hydroperoxide (TBHP) as reagents to promote C–C bond cleavage . Another approach uses ethyl acetate as a solvent, where the reaction proceeds via one-pot tandem cyclization/bromination with TBHP .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented, but the synthetic routes mentioned above can be scaled up for industrial applications. The choice of solvent and reagents can be optimized for large-scale production to ensure efficiency and cost-effectiveness.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like TBHP.

    Reduction: Reduction reactions can be carried out using common reducing agents.

    Substitution: The compound can participate in nucleophilic and electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: TBHP is commonly used for oxidation reactions.

    Reduction: Reducing agents such as sodium borohydride (NaBH4) can be used.

    Substitution: Conditions vary depending on the substituents involved, but common reagents include halides and bases.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield imidazo[1,2-a]pyridines, while substitution reactions can introduce various functional groups onto the imidazole or pyridine rings.

Mechanism of Action

The mechanism of action of N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide involves its interaction with specific molecular targets and pathways. For instance, it may act as an inhibitor of certain enzymes or receptors, modulating biological processes such as cell signaling and metabolism . The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(1H-Imidazo[4,5-b]pyridin-2-yl)acetamide is unique due to its specific fusion of the imidazole and pyridine rings, which imparts distinct chemical and biological properties. Its ability to undergo diverse chemical reactions and its potential therapeutic applications make it a valuable compound in various fields of research.

Properties

IUPAC Name

N-(1H-imidazo[4,5-b]pyridin-2-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H8N4O/c1-5(13)10-8-11-6-3-2-4-9-7(6)12-8/h2-4H,1H3,(H2,9,10,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZWFMOGMVCCFQRG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=NC2=C(N1)C=CC=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H8N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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